molecular formula C15H14N4O4S B5638003 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No. B5638003
M. Wt: 346.4 g/mol
InChI Key: XGCDAMGAOJICOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The scientific interest in compounds related to "3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide" arises from their potential applications in various fields, such as medicinal chemistry, agriculture, and material science. These compounds are characterized by the presence of isoindol, thiadiazol, and propanamide groups, which contribute to their diverse biological and chemical properties.

Synthesis Analysis

The synthesis of related compounds typically involves multistep reactions, starting from simple precursors. For instance, compounds with thiadiazole rings can be synthesized using bromine as a cyclic reagent, yielding isolated products through crystallization from mixed solvents at room temperature (Liu et al., 2007). Another approach involves the skeletal rearrangement of aminoisoxazoles to obtain desired structures (K. Tatsuta et al., 1994).

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using techniques such as X-ray diffraction. This analysis reveals the crystallographic data, such as space groups, lattice parameters, and the molecular arrangement within the crystal. For example, certain derivatives have been found to form triclinic or monoclinic crystal systems, demonstrating the impact of molecular structure on crystallinity (Liu et al., 2007).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, reflecting their reactivity and functional group chemistry. The presence of isoindol, thiadiazol, and propanamide groups can influence their chemical behavior, such as susceptibility to hydrolysis, oxidation, and interaction with nucleophiles or electrophiles. For example, thiadiazole derivatives have shown fungicidal and herbicidal activities, highlighting their chemical reactivity and potential applications in agriculture (Mao-Jing Wu, 2013).

properties

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4S/c1-23-8-12-17-18-15(24-12)16-11(20)6-7-19-13(21)9-4-2-3-5-10(9)14(19)22/h2-5H,6-8H2,1H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCDAMGAOJICOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN=C(S1)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.